
MPEP hydrochloride
Overview
Description
MPEP hydrochloride (2-methyl-6-(phenylethynyl)pyridine hydrochloride) is a potent, selective, and non-competitive antagonist of the metabotropic glutamate receptor subtype 5 (mGlu5), with an IC₅₀ of 36 nM . It exhibits high selectivity for mGlu5 over other mGlu receptor subtypes (e.g., mGlu1, mGlu2/3, mGlu4a, mGlu6, mGlu7b, and mGlu8a) and demonstrates central nervous system (CNS) activity following systemic administration . This compound is widely used in preclinical studies to investigate neurological disorders such as Fragile X syndrome (FXS), epilepsy, anxiety, and alcohol addiction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MPEP hydrochloride involves several steps, starting with the preparation of 2-methyl-6-(phenylethynyl)pyridine, which is then converted to its hydrochloride salt . The key steps include:
Alkylation: The reaction of 2-methylpyridine with phenylacetylene in the presence of a base such as potassium carbonate.
Hydrochloride Formation: The resulting 2-methyl-6-(phenylethynyl)pyridine is then treated with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
MPEP hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
Pharmacological Profile
MPEP hydrochloride exhibits several key biological activities:
- mGluR5 Antagonism : MPEP shows a high selectivity for mGluR5 with an IC50 of approximately 36 nM, effectively inhibiting phosphoinositide hydrolysis stimulated by mGluR5 agonists in vitro and in vivo .
- Positive Allosteric Modulation : It also acts as a positive allosteric modulator at mGluR4 receptors, enhancing their activity under certain conditions .
Neuroprotection and Neurodegenerative Diseases
MPEP has been investigated for its neuroprotective properties. Studies have demonstrated that it can reduce excitotoxicity mediated by glutamate and NMDA receptors, which are implicated in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease:
- Neuroprotective Effects : In primary rat neuronal cultures, MPEP significantly reduced cell death induced by glutamate and NMDA at concentrations as low as 20 µM .
- Parkinson's Disease Models : Research indicates that mGluR5 antagonists like MPEP may mitigate symptoms associated with Parkinson's disease by modulating glutamatergic transmission .
Pain Management
MPEP has shown promise in preclinical models for managing pain, particularly inflammatory pain:
- Reversal of Hyperalgesia : In rat models, MPEP effectively reversed mechanical hyperalgesia in inflamed tissues, suggesting its potential utility in treating chronic pain conditions .
- Role in Pain Pathways : Its action on mGluR5 may influence pain pathways, providing a basis for further research into its therapeutic applications for conditions like neuropathic pain .
Behavioral Studies
The compound has been utilized in behavioral studies to understand the role of mGluR5 in addiction and anxiety:
- Addiction Models : MPEP's antagonistic effects on mGluR5 have been linked to reductions in drug-seeking behavior in animal models, indicating its potential as a therapeutic agent for substance use disorders .
- Anxiety and Stress Responses : Research suggests that modulation of mGluR5 can affect anxiety-like behaviors, making MPEP a candidate for anxiety disorder treatments .
Table 1: Summary of Biological Activities of this compound
Table 2: Case Studies Involving this compound
Mechanism of Action
MPEP hydrochloride exerts its effects by binding to the metabotropic glutamate receptor 5 (mGlu5) and acting as a non-competitive antagonist . This binding inhibits the receptor’s activity, leading to a decrease in glutamate signaling. Additionally, it acts as a positive allosteric modulator at metabotropic glutamate receptor 4 (mGlu4), enhancing the receptor’s response to glutamate . These actions modulate various molecular targets and pathways involved in neurological processes .
Comparison with Similar Compounds
Key Pharmacological Properties
- Molecular Formula : C₁₄H₁₁N·HCl
- Molecular Weight : 229.71 g/mol
- Solubility: 5 mg/mL in PBS (pH 7.2), 30 mg/mL in DMSO, ethanol, and DMF .
- In Vivo Efficacy: Reduces audiogenic seizures in Fmr1KO mice (20–30 mg/kg, i.p.) and decreases ethanol consumption in rodent models (30 mg/kg, i.p.) .
Fenobam
Mechanism: Non-competitive mGlu5 antagonist. Key Findings:
- Reverses audiogenic seizures and hyperactivity in Fmr1KO mice with efficacy comparable to MPEP .
- Unlike MPEP, fenobam has been tested in clinical trials for FXS due to its better toxicity profile . Clinical Potential: Promising for FXS; MPEP is excluded from human trials due to toxicity .
VU0357121 and CPPHA
Mechanism : Positive allosteric modulators (PAMs) of mGlu4.
Key Findings :
- Bind to a distinct site from MPEP, as shown by radioligand displacement assays using [³H]methoxy-PEPy .
- Enhance mGlu5 signaling, contrasting with MPEP’s inhibitory effects . Clinical Potential: Investigated for cognitive disorders but may exacerbate hyperactivity in FXS models .
DCG-IV
Mechanism : Group II mGluR agonist.
Key Findings :
- Combined with procyclidine and HI-6, DCG-IV shows superior antidotal efficacy against soman-induced seizures compared to MPEP-based regimens . Clinical Potential: Limited by off-target effects on group II mGluRs .
LY367385
Mechanism : Group I mGluR antagonist (targets mGlu1 and mGlu5).
Key Findings :
- Blocks synaptic plasticity in spinal cord neurons when co-administered with MPEP, highlighting broader group I receptor inhibition . Clinical Potential: Less selective than MPEP, reducing its utility in mGlu5-specific studies .
MPEP’s Unique mGlu4 Activity
- Dual Modulation : MPEP acts as a positive allosteric modulator (PAM) for mGlu4 in recombinant systems, enhancing L-AP4-mediated responses .
- Implications : This dual activity may complicate interpretations of in vivo studies but offers unique research applications .
Comparative Data Table
Research Implications
- MPEP vs. Fenobam: Both reverse FXS phenotypes, but fenobam’s lower toxicity makes it clinically viable .
- Allosteric Modulators : MPEP’s binding site is distinct from PAMs like VU0357121, enabling tailored therapeutic strategies .
- Dual mGlu4/mGlu5 Activity : MPEP’s mGlu4 PAM effect underscores the need for caution in interpreting mGlu5-specific studies .
Biological Activity
MPEP hydrochloride, or 2-Methyl-6-(phenylethynyl)pyridine hydrochloride, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5) and a positive allosteric modulator of mGluR4. This compound has garnered attention for its diverse biological activities, particularly in the context of neurological disorders and addiction. This article reviews the biological activity of this compound, highlighting its mechanisms of action, effects in various models, and potential therapeutic applications.
MPEP functions primarily as a non-competitive antagonist at mGluR5 receptors, with an IC50 value of approximately 36 nM . By inhibiting this receptor, MPEP modulates glutamatergic signaling pathways that are crucial for synaptic plasticity and cognitive functions. Additionally, MPEP acts as a positive allosteric modulator at mGluR4 receptors, enhancing their activity without directly activating them .
Neuroprotective Properties
Research has demonstrated that MPEP exhibits neuroprotective effects in various models. For instance, it has been shown to reduce NMDA receptor-mediated excitotoxicity in primary rat neuronal cultures at concentrations as low as 20 µM . This suggests that MPEP may protect neurons from glutamate-induced injury, which is relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.
Cognitive Enhancement
In studies involving Fmr1 knockout (KO) mice, which model Fragile X syndrome, MPEP administration improved maze learning performance by reducing errors and impulsivity . The treatment also reversed deficits in post-synaptic density protein 95 (PSD-95), indicating a restoration of synaptic function. These findings suggest that MPEP may have potential as a cognitive enhancer in certain genetic models of cognitive impairment.
Addiction and Substance Use Disorders
MPEP has been investigated for its effects on addiction-related behaviors. In animal models, it has been shown to attenuate ethanol-seeking behavior and reduce operant self-administration of ethanol in a dose-dependent manner . Furthermore, MPEP suppresses addiction-like behaviors associated with cocaine and nicotine, indicating its potential utility in treating substance use disorders .
Table 1: Summary of Biological Activities of this compound
Q & A
Basic Research Questions
Q. What is the mechanism of action of MPEP hydrochloride as an mGlu5 receptor antagonist?
this compound acts as a non-competitive, selective antagonist of the metabotropic glutamate receptor subtype 5 (mGlu5). It inhibits quisqualate-stimulated phosphoinositide hydrolysis with an IC50 of 36 nM, a key assay used to confirm its activity . Its systemic bioavailability allows for oral or intraperitoneal (IP) administration in vivo, making it suitable for studying central nervous system (CNS) pathways .
Q. What are the solubility and stability considerations for this compound in experimental settings?
this compound is soluble in water (up to 5 mM), ethanol, and DMSO (both up to 100 mM). For in vitro studies, reconstitution in DMSO is common, but residual solvent effects must be controlled. Stability is maintained at +4°C for up to 12 months under dry conditions. Prior to use, equilibrate the compound to room temperature for ≥1 hour to avoid solubility issues .
Q. How is this compound utilized in Fragile X syndrome (FXS) preclinical models?
In Fmr1 knockout mice, this compound (administered via IP injection at 10–30 mg/kg) reverses FXS phenotypes, including audiogenic seizures, hyperactivity, and dendritic spine abnormalities. These effects are attributed to mGlu5 receptor inhibition, which normalizes exaggerated mGluR-dependent long-term depression (LTD) . Dose-response studies suggest 3.2 mg/kg achieves >80% mGlu5 receptor occupancy in rodents .
Advanced Research Questions
Q. How can researchers address discrepancies in reported IC50 values for this compound across studies?
Variations in IC50 (e.g., 36 nM vs. 1 nM in some analogs like Methoxy-PEPy) may arise from differences in assay systems (e.g., cell lines vs. primary neurons) or functional readouts (e.g., phosphoinositide hydrolysis vs. calcium signaling). To resolve this:
- Standardize assays using recombinant mGlu5-expressing cells.
- Include positive controls (e.g., MTEP) to validate experimental conditions .
Q. What experimental design considerations are critical for optimizing this compound administration in vivo?
Key factors include:
- Dose selection : Use pharmacokinetic data to align dosing with receptor occupancy (e.g., 2.5–3.2 mg/kg for 50–80% occupancy in rodents) .
- Route of administration : IP injection ensures systemic bioavailability, but oral gavage may mimic chronic treatment paradigms.
- Vehicle controls : Use saline or DMSO (<5% v/v) to isolate compound-specific effects .
Q. How does this compound compare to other mGlu5 antagonists (e.g., MTEP, fenobam) in rescuing synaptic plasticity deficits?
- Potency : MTEP (IC50 = 1 nM) is more potent than MPEP (IC50 = 36 nM) in vitro, but MPEP shows superior CNS penetration in vivo .
- Toxicity : MPEP is unsuitable for human trials due to off-target effects, whereas fenobam (a clinically tested analog) shows better tolerability .
- Functional rescue : Both MPEP and fenobam normalize AMPA receptor internalization and dendritic spine morphology in Fmr1 KO neurons, but fenobam requires lower doses (1–5 mg/kg) .
Q. What methodological strategies are recommended for analyzing this compound’s impact on mGluR-LTD in electrophysiological studies?
- Slice preparation : Use acute hippocampal or cortical slices from rodents to preserve synaptic connectivity.
- Pharmacological isolation : Block ionotropic glutamate receptors (e.g., NMDA/AMPA antagonists) to isolate mGlu5-dependent LTD.
- Combination inhibitors : Co-apply MPEP with group I mGluR antagonists (e.g., LY367385) to confirm specificity .
Q. Data Interpretation and Contradictions
Q. Why do some studies report limited efficacy of this compound in behavioral assays despite strong in vitro activity?
Potential reasons include:
- Blood-brain barrier variability : Strain-specific differences in drug penetration (e.g., C57BL/6 vs. FVB mice).
- Compensatory pathways : Chronic mGlu5 inhibition may upregulate alternative signaling mechanisms.
- Dosing timing : Administer MPEP 30 minutes pre-test to align with peak brain concentration .
Q. How should researchers reconcile this compound’s efficacy in animal models with its toxicity in humans?
While MPEP reverses FXS phenotypes in mice, its proconvulsant effects and off-target binding (e.g., NMDA receptors) limit clinical translatability. Focus on structural analogs (e.g., basimglurant) with improved safety profiles for translational studies .
Q. Methodological Best Practices
Q. What quality controls are essential for ensuring reproducibility in this compound studies?
- Compound validation : Confirm purity (>99%) via HPLC and mass spectrometry.
- Batch consistency : Use a single supplier to avoid variability in salt forms (e.g., hydrochloride vs. free base).
- Blinded protocols : Randomize treatment groups and use automated behavioral tracking to reduce bias .
Q. How can researchers optimize this compound’s solubility for chronic administration studies?
For long-term dosing:
Properties
CAS No. |
219911-35-0 |
---|---|
Molecular Formula |
C14H12ClN |
Molecular Weight |
229.70 g/mol |
IUPAC Name |
2-methyl-6-(2-phenylethynyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C14H11N.ClH/c1-12-6-5-9-14(15-12)11-10-13-7-3-2-4-8-13;/h2-9H,1H3;1H |
InChI Key |
PKDHDJBNEKXCBI-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)C#CC2=CC=CC=C2.Cl |
Canonical SMILES |
CC1=[NH+]C(=CC=C1)C#CC2=CC=CC=C2.[Cl-] |
Appearance |
Assay:≥98%A crystalline solid |
Key on ui other cas no. |
96206-92-7 |
Synonyms |
2-methyl-6-(2-phenylethynyl)pyridine; hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.